3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and both chlorophenyl and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced chromatographic techniques is also common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Hydroxyzine: Another related compound, known for its sedative and anti-anxiety effects.
Uniqueness
What sets 3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H25ClIN3O2 |
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Molecular Weight |
585.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H25ClIN3O2/c28-21-8-6-20(7-9-21)26(19-4-2-1-3-5-19)31-16-14-30(15-17-31)24-18-25(33)32(27(24)34)23-12-10-22(29)11-13-23/h1-13,24,26H,14-18H2 |
InChI Key |
IFBGLGWKKHMAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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